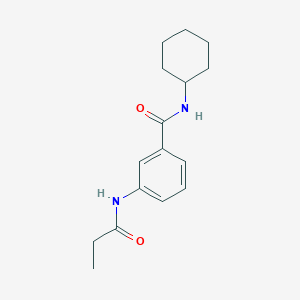

N-cyclohexyl-3-(propionylamino)benzamide

Description

Properties

IUPAC Name |

N-cyclohexyl-3-(propanoylamino)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-2-15(19)17-14-10-6-7-12(11-14)16(20)18-13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9H2,1H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFKPXZUCKTKRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=CC(=C1)C(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural Features of N-Cyclohexyl-3-(propionylamino)benzamide and Analogs

Physicochemical Properties

Table 2: Physicochemical Comparison

| Compound Name | Melting Point (°C) | Solubility (Water) | logP | Key Influencing Groups |

|---|---|---|---|---|

| This compound | Not reported | Moderate | ~3.2 | Cyclohexyl, propionylamino |

| AH-7921 | 198–200 | Low | 4.5 | Dichloro, dimethylcyclohexyl |

| N-Hydroxymethylbenzamide | 145–147 | High | 1.1 | Hydroxymethyl |

| 3-Aminobenzamide | 165–167 | Moderate | 1.8 | Amino (meta) |

- Key Observations: The cyclohexyl group in this compound increases lipophilicity (logP ~3.2) compared to simpler benzamides like 3-aminobenzamide (logP 1.8) but remains less hydrophobic than AH-7921 (logP 4.5) due to the absence of halogens . The propionylamino group may improve solubility over AH-7921 by introducing a polar amide bond, similar to N-hydroxymethylbenzamide’s enhanced water solubility .

Q & A

Q. What are the recommended synthetic routes for N-cyclohexyl-3-(propionylamino)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process, including amide coupling and cyclohexyl group introduction. Key reagents include propionyl chloride and cyclohexylamine derivatives. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–80°C for amide bond formation), and catalyst use (e.g., HOBt/EDC for coupling efficiency). Monitoring via TLC or HPLC ensures intermediate purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

- IR spectroscopy : Confirms amide C=O stretches (~1638 cm⁻¹) and N-H bends (~3320 cm⁻¹) .

- NMR (¹H/¹³C) : Identifies aromatic protons (δ 7.2–8.1 ppm), cyclohexyl CH₂ groups (δ 1.2–2.0 ppm), and propionyl methyl signals (δ 1.1 ppm) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 342.02 for related benzamide derivatives) .

Q. What safety precautions are required when handling this compound in the lab?

While specific hazard data is limited for this compound, general benzamide handling includes:

- Avoiding skin/eye contact (use gloves, goggles).

- Working in a fume hood to prevent inhalation.

- Storing in airtight containers away from ignition sources .

Advanced Research Questions

Q. How does the chlorophenyl/trifluoroacetyl modification in analogs influence biological activity?

Substituents like trifluoroacetyl enhance metabolic stability and binding affinity to kinases (e.g., EGFR) by introducing electron-withdrawing effects. Comparative studies using molecular docking show improved hydrophobic interactions in active sites .

Q. What strategies resolve contradictions in bioactivity data across studies?

Discrepancies (e.g., IC₅₀ variability in enzyme assays) may arise from assay conditions (pH, ionic strength) or compound purity. Mitigation involves:

Q. How can crystallographic data inform structure-activity relationships (SAR)?

Single-crystal X-ray diffraction (e.g., monoclinic P21/c space group for analogs) reveals bond angles and non-covalent interactions. For example, planar benzamide moieties facilitate π-π stacking with aromatic residues in target proteins .

Q. What advanced techniques elucidate the compound’s mechanism of action in disease models?

- Surface plasmon resonance (SPR) : Quantifies binding kinetics (ka/kd) to targets like CCKBR/CCKAR receptors .

- Thermogravimetric analysis (TGA) : Assesses thermal stability for formulation studies .

- In vivo pharmacokinetics : Radiolabeled analogs (e.g., carbon-14 isotopes) track absorption/distribution .

Comparative and Methodological Insights

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.